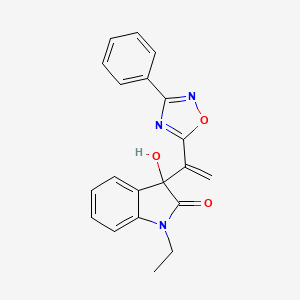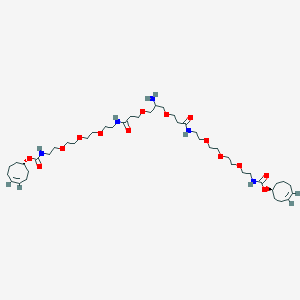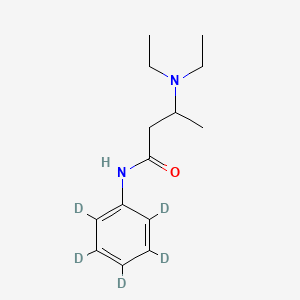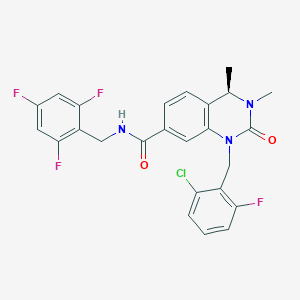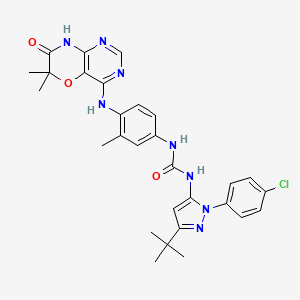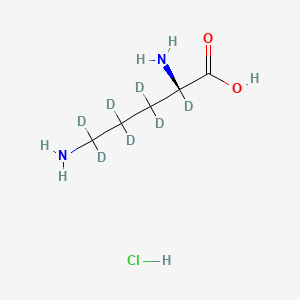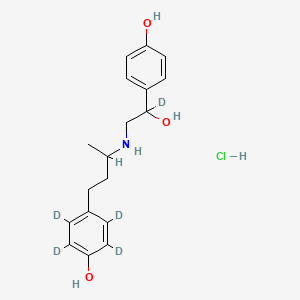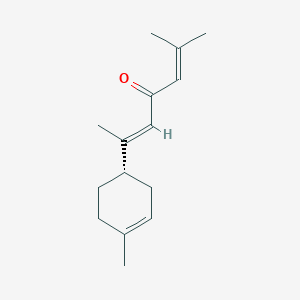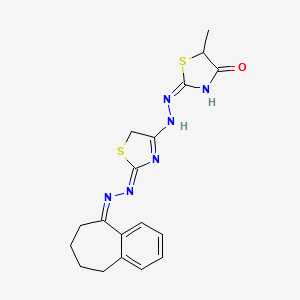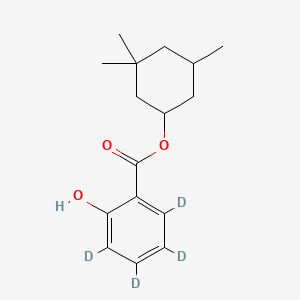![molecular formula C28H36N4O5S B12415706 (E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the piperazine moiety, and the incorporation of the deuterated pyridine ring. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used to study the effects of deuterium substitution on biological activity. Deuterium-labeled compounds are valuable tools in metabolic studies and drug development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound used as a solvent and intermediate in the production of pesticides and pharmaceuticals.
Volatile Organic Compounds: Various compounds with similar functional groups and applications in different industries.
Uniqueness
What sets (E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone apart is its combination of multiple functional groups and deuterium labeling. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H36N4O5S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone |
InChI |
InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i6D,7D,11D,17D; |
InChI Key |
LBPPBLYOJCIZRW-QQILUNBMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2NC(CS2)C(=O)N3CCN(CC3)CCC(C)(C)C4=CC=CC=C4)[2H].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


